2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Catalog No.
S3315103
CAS No.
1053658-91-5
M.F
C19H28NOP
M. Wt
317.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-...

CAS Number

1053658-91-5

Product Name

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

IUPAC Name

ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane

Molecular Formula

C19H28NOP

Molecular Weight

317.4

InChI

InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3

InChI Key

JALZQSOGOMZLEK-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is characterized by the molecular formula C19H28NOP and a molecular weight of approximately 317.41 g/mol. This compound features a pyrrole ring substituted with a di-tert-butylphosphino group and a methoxyphenyl group, which contributes to its unique properties as a ligand in various

DTBMP acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a metal center. This creates a coordination complex that can activate substrates for various catalytic transformations. The steric bulk of the tert-butyl groups and the electronic influence of the methoxy group can affect the selectivity and reactivity of the catalyst [].

Asymmetric Synthesis:

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole (cataCXium® POMetB) finds application in asymmetric synthesis, a field of chemistry concerned with creating molecules with a specific spatial arrangement of atoms. This compound acts as a ligand, a molecule that binds to a metal center in a catalyst, influencing its reactivity and selectivity.

Studies have shown that cataCXium® POMetB is particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions involve the formation of a carbon-carbon bond between an allyl group (C3H5) and an alkyl group (CnH2n+1) using a palladium catalyst. The chiral environment created by the ligand in the catalyst complex allows for the preferential formation of one enantiomer (mirror image) of the product molecule. [, ]

Buchwald-Hartwig Cross Coupling:

Another area of application for 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two sp2-hybridized carbon atoms using a palladium or nickel catalyst. cataCXium® POMetB serves as a ligand in these reactions, facilitating the coupling process and influencing the reaction's regioselectivity and stereoselectivity. []

This compound acts primarily as a ligand in transition metal-catalyzed reactions. It has been utilized in:

  • Cross-coupling reactions: Enhancing the efficiency and selectivity of reactions such as Suzuki and Negishi coupling.
  • Hydroformylation: Participating in the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes.
  • Asymmetric catalysis: Facilitating the formation of chiral products from achiral substrates, making it valuable in pharmaceutical synthesis .

The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves several steps:

  • Formation of the pyrrole ring: This can be achieved through classical methods such as the Paal-Knorr synthesis or other cyclization techniques.
  • Introduction of the di-tert-butylphosphino group: This step usually involves reacting an appropriate phosphine precursor with the pyrrole derivative.
  • Substitution with the methoxyphenyl group: This can be accomplished via electrophilic aromatic substitution or other coupling methods.

The primary applications of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole include:

  • Catalyst development: Used as a ligand in various catalytic systems, particularly for asymmetric synthesis.
  • Material science: Potential applications in developing new materials due to its unique electronic properties.
  • Pharmaceutical chemistry: Assists in synthesizing complex organic molecules that may have therapeutic effects .

Interaction studies focus on how this compound interacts with metal centers in catalysis. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed transformations. Studies often involve:

  • Spectroscopic techniques: Such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to analyze ligand-metal complexes.
  • Kinetic studies: To determine how variations in ligand structure affect reaction rates and pathways .

Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, including:

Compound NameStructure FeaturesUnique Aspects
2-(Di-n-butylphosphino)-1H-pyrroleSimilar pyrrole structure but different phosphine groupsLess sterically hindered than di-tert-butyl variant
2-(Diphenylphosphino)-1H-pyrroleContains phenyl groups instead of tert-butylDifferent electronic properties affecting reactivity
2-(Diisopropylphosphino)-1H-pyrroleIsopropyl groups provide different steric hindranceMay exhibit different catalytic behaviors

These comparisons highlight that while these compounds share a common pyrrole framework, variations in substituents lead to distinct chemical behaviors and applications.

XLogP3

4.2

Dates

Modify: 2023-08-19

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